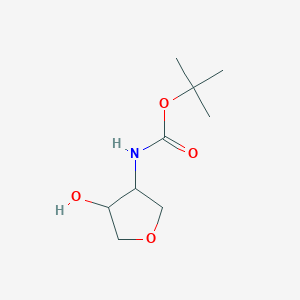

tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-protected, commonly using a tert-butoxycarbonyl (Boc) group, which is a standard protecting group in organic synthesis .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. Another synthesis route involves the Suzuki cross-coupling reaction of tert-butyl bis (4-bromophenyl)carbamate with (4- (hexyloxy)phenyl)boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0). Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been studied, leading to optically pure enantiomers.Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis

Tert-Butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines. These compounds can also be used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification.Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the crystalline structure of tert-butyl 4- (5- (3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to be monoclinic with specific unit cell parameters. The intermolecular interactions and aromatic π–π stacking interactions contribute to the stability and three-dimensional architecture of these compounds.Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its protected amino group and hydroxyl functionality allow for selective reactions to occur, which is crucial in building complex molecules. For example, it can be used to synthesize antiviral drugs by incorporating it into larger heterocyclic compounds that interact with viral enzymes .

Development of Protease Inhibitors

The hydroxy-tetrahydrofuran structure of this compound is particularly useful in the development of protease inhibitors. These inhibitors are a class of medication used to treat diseases like HIV/AIDS and hepatitis C by blocking the viral protease enzyme, essential for the maturation of the virus .

Creation of Peptide Mimetics

Peptide mimetics are compounds that mimic the structure of peptides and can act as agonists or antagonists to various receptors. The 3-N-BOC-3-AMINO-4-HYDROXY-TETRAHYDROFURAN can be used to introduce conformational constraints in the mimetic structures, enhancing their biological activity .

Agricultural Chemical Research

In agriculture, this compound can be used to develop new classes of pesticides and herbicides. Its structural versatility allows for the creation of molecules that can disrupt the life cycle of pests and weeds at a molecular level, providing a targeted approach to crop protection .

Material Science Applications

The compound’s functional groups make it a candidate for creating novel polymers with specific properties. For instance, it can be used to synthesize hydrogel materials that respond to environmental stimuli, such as pH or temperature, which have applications in drug delivery systems .

Catalysis and Green Chemistry

As a chiral compound, it can be used in asymmetric catalysis to produce enantiomerically pure substances. This is particularly important in the synthesis of chiral drugs, where the S or R enantiomers can have vastly different therapeutic effects .

Neurological Research

The compound’s ability to cross the blood-brain barrier makes it a potential candidate for the development of neuroprotective drugs. It could be used to deliver therapeutic agents directly to the brain, offering new treatment avenues for neurodegenerative diseases .

Chemical Education and Research

Due to its multifunctional nature, this compound is also used in academic settings for teaching advanced organic synthesis techniques. It provides a practical example of how protecting groups are used in multistep syntheses and the importance of stereochemistry in chemical reactions .

Safety And Hazards

The safety information for tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate indicates that it should be stored sealed in dry conditions at 2-8C. It has a GHS07 pictogram and a warning signal word. The hazard statement is H302, and the precautionary statements are P261, P280, P305+P351+P338, and P304+P340 .

Propriétés

IUPAC Name |

tert-butyl N-(4-hydroxyoxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIADDJLFYFDGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-hydroxytetrahydrofuran-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)

![8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1290096.png)